![molecular formula C12H17ClN2 B1375170 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine CAS No. 1338943-69-3](/img/structure/B1375170.png)
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a phenyl ring via an ethan-1-amine linker. The phenyl ring has a chlorine substituent at the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives are generally characterized by their sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .
Applications De Recherche Scientifique
Asymmetric Synthesis and Enantioselectivity
Highly enantioselective syntheses of derivatives, like (S)-2-aryl-Boc-pyrrolidines, are achieved using 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine derivatives. These reactions exhibit significant solvent dependence and yield enantiomeric excesses of up to 96% (Wu, Lee, & Beak, 1996).
Anti-bacterial and Anti-viral Potential
Novel Schiff bases synthesized from 2-benzoylpyridine show promising anti-bacterial activity against pathogenic bacteria species. In addition, molecular docking studies suggest potential as SARS-CoV-2 inhibitors, which is significant in the context of the COVID-19 pandemic (Al‐Janabi, Elzupir, & Yousef, 2020).
Anticonvulsant Activity
Derivatives of 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine have been evaluated for their anticonvulsant activity in animal models. These studies show that certain derivatives exhibit significant activity in models of human partial and therapy-resistant epilepsy (Kamiński, Wiklik, & Obniska, 2015).
Applications in Organic Synthesis
This compound is utilized in microwave-assisted organic synthesis processes. These processes result in products with potential antibacterial properties, demonstrating the compound's utility in synthesizing biologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Therapeutic Applications
Derivatives of this compound have been identified as potent antagonists for melanin-concentrating hormone receptor-1 (MCH-R1), which has implications in therapeutic applications for conditions like obesity and anxiety (Huang et al., 2005).
Catalysis and Chemical Synthesis
This compound has been used in the synthesis of complex molecules with potential applications in catalysis. For instance, scandium, yttrium, and lanthanum complexes involving pyrrolidin-1-yl derivatives have been synthesized and shown to be effective in catalytic processes (Ge, Meetsma, & Hessen, 2009).
Structural Chemistry
The crystal structure of secondary amines like 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, derived from similar compounds, has been characterized, contributing to the understanding of molecular structures in chemistry (Adeleke & Omondi, 2022).
Photophysical Properties
Copper(II) complexes supported by derivatives of this compound have been studied for their photophysical properties, contributing to the development of luminescent materials (Kunishita et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chloro-6-pyrrolidin-1-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-3-5-12(10(11)6-7-14)15-8-1-2-9-15/h3-5H,1-2,6-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEXMBPVKYRGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)
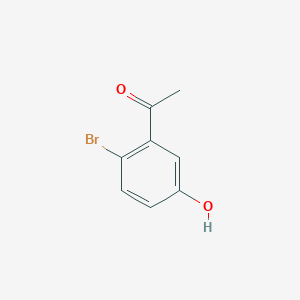

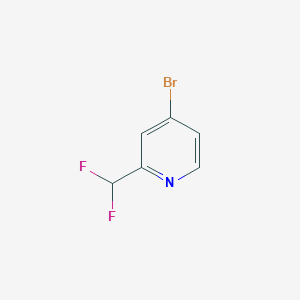
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)

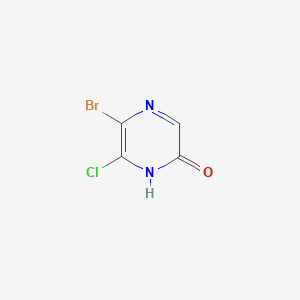
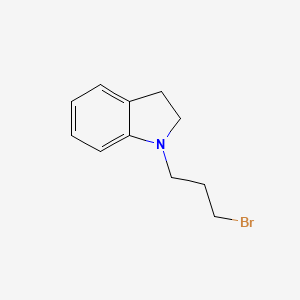

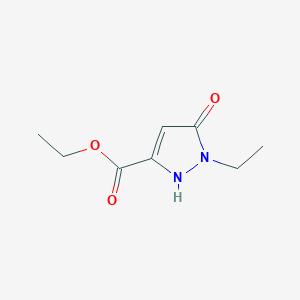
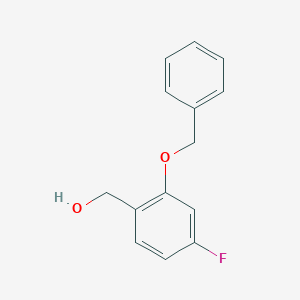
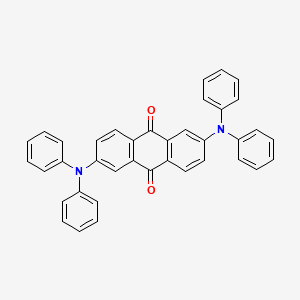
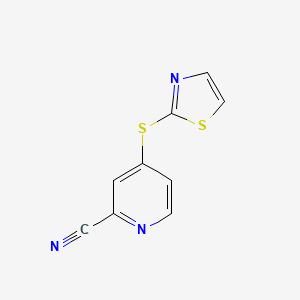
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)